molecular formula C4H12ClNO2 B1409211 O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride CAS No. 1420899-14-4

O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride

Cat. No.: B1409211
CAS No.: 1420899-14-4
M. Wt: 141.6 g/mol
InChI Key: ZKLKPGBPOJXJNR-UHFFFAOYSA-N
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Description

O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride: is a chemical compound with the molecular formula C4H12ClNO2. It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is substituted with a 2-methoxyethyl group and a methyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 2-methoxyethanol and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oximes and nitroso compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of fine chemicals and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Hydroxylamine: The parent compound, which lacks the 2-methoxyethyl and methyl substitutions.

    O-(2-Methoxyethyl)hydroxylamine: Similar to O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride but without the methyl group.

    N-Methylhydroxylamine: Similar to this compound but without the 2-methoxyethyl group.

Uniqueness: this compound is unique due to the presence of both the 2-methoxyethyl and methyl groups, which enhance its reactivity and stability compared to its parent compounds. These substitutions also provide the compound with distinct chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-methoxyethoxy)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-5-7-4-3-6-2;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLKPGBPOJXJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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